2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with an oxo group at position 3. Benzothiazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(17-9-11-4-3-7-16-8-11)10-18-15(20)12-5-1-2-6-13(12)21-18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBODQDHPYIELSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group at the 3-position can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridin-3-ylmethyl halide in the presence of a base like sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other bases for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signal transduction by interacting with key proteins, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide-Linked Benzothiazoles and Analogs
Key Observations:
Benzothiazole vs.
Coumarin-Based Analogs : Analog 2 demonstrates superior antioxidant activity, suggesting that electron-rich aromatic systems (e.g., coumarin) may enhance radical scavenging compared to benzothiazoles .
Heterocyclic Diversity : Analog 3’s pyrrolotriazine core highlights how varying the central heterocycle can shift pharmacological targets (e.g., GPR139 agonism vs. kinase inhibition) .
Pharmacological Screening
- Anticancer Potential: Analog 1 and related quinoline-acetamide derivatives () were screened using tumor cell line panels (e.g., NCI-60), with IC50 values ranging from 0.1–10 µM . The target compound’s pyridine group may enhance blood-brain barrier penetration, a advantage in neuro-oncology applications.
- Antioxidant Activity: Analog 2’s EC50 for DPPH scavenging was 12.5 µM, outperforming ascorbic acid (EC50 = 25 µM) . The target compound’s lack of phenolic groups may limit similar activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
